molecular formula C21H22N2O2 B2608688 N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methylbenzamide CAS No. 851408-16-7

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methylbenzamide

Cat. No.: B2608688
CAS No.: 851408-16-7
M. Wt: 334.419
InChI Key: CWDWRSXJUGEBLY-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methylbenzamide is a complex organic compound that belongs to the class of quinolones. Quinolones are aza-heterocyclic compounds that consist of a fused benzene ring and a 2(1H)-pyridone moiety. This compound is known for its pharmaceutical and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methylbenzamide involves several steps. One common method involves the reaction of anilines with malonic acid equivalents. Another method involves the reaction of anthranilic acid derivatives. The reaction conditions typically include the use of solvents like diphenyl ether and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen functionalities, while reduction reactions may produce more saturated compounds .

Mechanism of Action

The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. Quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methylbenzamide is unique due to its specific structural features, such as the presence of both quinoline and benzamide moieties. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-4-7-16(8-5-13)20(24)22-11-10-18-12-17-9-6-14(2)15(3)19(17)23-21(18)25/h4-9,12H,10-11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDWRSXJUGEBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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